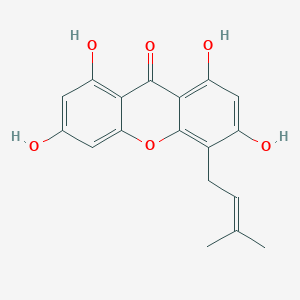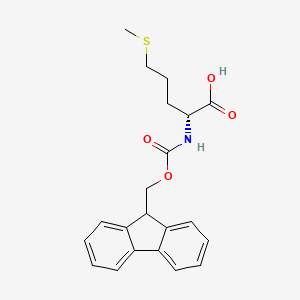
Fmoc-D-HoMet-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Homocysteine-OH is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is often used in peptide synthesis due to its unique properties, which include the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This protecting group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for selective deprotection and subsequent peptide bond formation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Homocysteine-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-homocysteine is protected using the Fmoc group. This is usually achieved by reacting D-homocysteine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Homocysteine-OH in high purity.
Industrial Production Methods
Industrial production of Fmoc-D-Homocysteine-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial-grade reagents and solvents.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Fmoc-D-Homocysteine-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfoxides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields D-homocysteine.
Disulfides/Sulfoxides: Oxidation of the thiol group.
Substituted Derivatives: Products of nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, Fmoc-D-Homocysteine-OH is primarily used in peptide synthesis. Its Fmoc-protected form allows for the sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, peptides synthesized using Fmoc-D-Homocysteine-OH can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides containing D-homocysteine residues are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, Fmoc-D-Homocysteine-OH is used in the synthesis of peptide-based drugs and diagnostic agents.
作用机制
The mechanism of action of peptides containing D-homocysteine residues involves their interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, peptides may inhibit enzymes, block receptor-ligand interactions, or disrupt protein-protein interactions.
相似化合物的比较
Similar Compounds
Fmoc-D-Methionine-OH: Similar in structure but contains a methyl group instead of a thiol group.
Fmoc-D-Cysteine-OH: Contains a thiol group but lacks the additional methylene group present in homocysteine.
Uniqueness
Fmoc-D-Homocysteine-OH is unique due to the presence of both the Fmoc protecting group and the thiol group, which allows for versatile chemical modifications. Its structure enables the synthesis of peptides with specific properties and functionalities that are not achievable with other amino acids.
By understanding the properties and applications of Fmoc-D-Homocysteine-OH, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
分子式 |
C21H23NO4S |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-27-12-6-11-19(20(23)24)22-21(25)26-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI 键 |
UHGACWRTDMBMEV-LJQANCHMSA-N |
手性 SMILES |
CSCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CSCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)



![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)
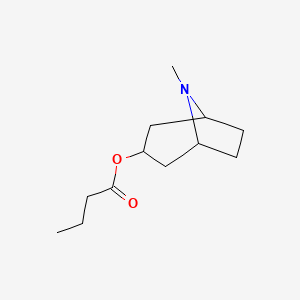

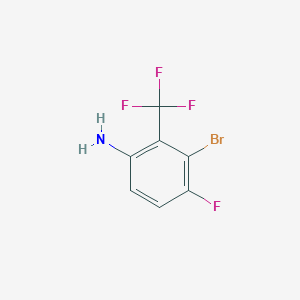


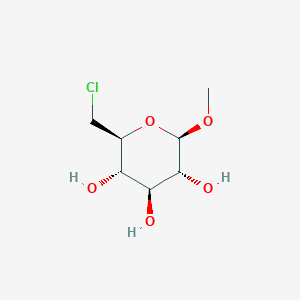
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
